1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted at the 3-position with a benzyl group (C₆H₅CH₂-), linked via a piperazine moiety to a 2-(2-methoxyphenoxy)ethanone side chain. The triazolo-pyrimidine scaffold is a nitrogen-rich heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-33-19-9-5-6-10-20(19)34-16-21(32)29-11-13-30(14-12-29)23-22-24(26-17-25-23)31(28-27-22)15-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANSRCJPRRLEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a compound that has garnered interest for its potential biological activities. This article aims to detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several components:
- Triazolopyrimidine Core : The 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine moiety is known for its diverse biological activities.
- Piperazine Linker : The piperazine ring is often associated with pharmacological activity.
- Methoxyphenoxy Group : This moiety may enhance the compound's solubility and bioavailability.
Molecular Formula
Molecular Weight
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Some derivatives have shown significant inhibition of cancer cell proliferation. For instance, studies on [1,2,3]triazolo[4,5-d]pyrimidine derivatives demonstrated potent activity against gastric cancer cell lines such as MGC-803 and HGC-27. The IC50 values were determined using the MTT assay method .
Pharmacological Studies
In pharmacological studies, the compound has been evaluated for its ability to inhibit specific enzymes and pathways involved in tumor growth. For example:
- USP28 Inhibition : Research highlighted that certain triazolo-pyrimidine derivatives could act as USP28 inhibitors, which play a role in regulating oncogenic pathways .
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Study on Gastric Cancer : A recent study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives showed promising results against gastric cancer cell lines. The study indicated a correlation between structural modifications and increased cytotoxicity .
- Enzyme Inhibition Assays : Another study assessed the enzyme inhibition potential of related compounds against various cancer-related targets. The results indicated that modifications in the benzyl group significantly enhanced inhibitory activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo-Pyrimidine Core
Modifications to the Ethanone Side Chain
- User’s compound: 2-(2-Methoxyphenoxy)ethanone (C₈H₈O₃).
- compound: 2-Phenoxyethanone (C₇H₆O₂).
Other Triazolo-Pyrimidine Derivatives
- Compound 5 (): 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one. Unlike the user’s compound, this derivative incorporates a thieno-pyridinone fused ring system, which significantly alters electronic properties and steric bulk. The [1,2,4]triazolo[1,5-a]pyrimidine core may exhibit distinct binding modes compared to [1,2,3]triazolo[4,5-d]pyrimidine .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Synthetic Pathways: The triazolo-pyrimidine core in the user’s compound is likely synthesized via cyclocondensation of amidine precursors with reagents like malononitrile or ethyl cyanoacetate, as seen in and . Piperazine coupling and ethanone side-chain introduction may involve nucleophilic substitution or amide-bond-forming reactions .
Structure-Activity Relationships (SAR) :
- Benzyl substituents favor hydrophobic interactions but may limit aqueous solubility.
- Methoxy groups on aromatic rings improve solubility and modulate metabolic stability by blocking oxidative sites .
Unresolved Questions: No direct biological data for the user’s compound is available in the provided evidence. Comparative studies with ’s analog could clarify the impact of substituents on efficacy and toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
